![molecular formula C18H17IN2O4S B13943943 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid CAS No. 533922-53-1](/img/structure/B13943943.png)
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with a molecular formula of C18H17IN2O4S This compound is characterized by the presence of an iodobenzoic acid core, substituted with a dimethylphenoxy group and a carbamothioylamino group
Preparation Methods
The synthesis of 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3,5-Dimethylphenoxyacetic acid: This can be achieved through the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Acetylation: The 3,5-dimethylphenoxyacetic acid is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Carbamothioylation: The acetyl derivative is reacted with thiourea to introduce the carbamothioyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Mechanism of Action
The mechanism of action of 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell growth and proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid include:
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares the dimethylphenoxy group but differs in the core structure.
2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid: Similar to the above compound but with a different substitution pattern on the phenoxy group.
4-[(3,5-Dimethylphenoxy)acetyl]amino]benzoic acid: This compound has a similar acetylamino group but lacks the iodobenzoic acid core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
533922-53-1 |
|---|---|
Molecular Formula |
C18H17IN2O4S |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C18H17IN2O4S/c1-10-5-11(2)7-13(6-10)25-9-16(22)21-18(26)20-15-4-3-12(19)8-14(15)17(23)24/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
DYXXNAAMRZAUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


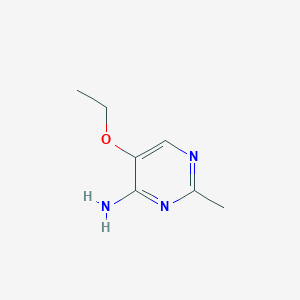
![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)
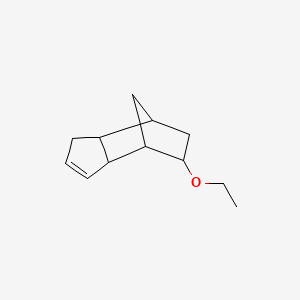



![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
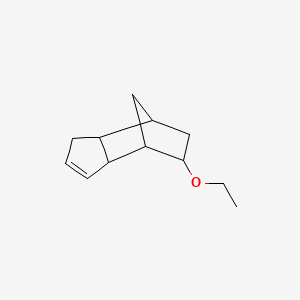
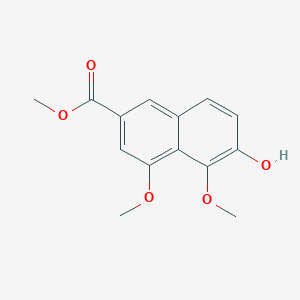
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
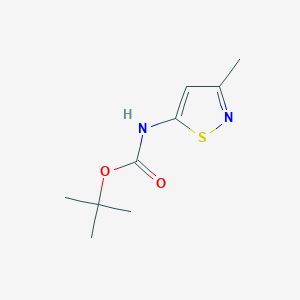

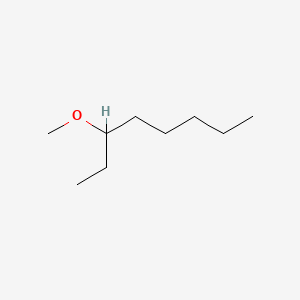
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
